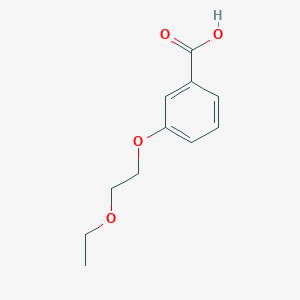

3-(2-Ethoxyethoxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-ethoxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-14-6-7-15-10-5-3-4-9(8-10)11(12)13/h3-5,8H,2,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBRKLANBVKFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30580047 | |

| Record name | 3-(2-Ethoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30580047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898747-62-1 | |

| Record name | 3-(2-Ethoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30580047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 2 Ethoxyethoxy Benzoic Acid

Strategic Approaches to the Synthesis of Aryl Ether Carboxylic Acids

The synthesis of aryl ether carboxylic acids, such as 3-(2-ethoxyethoxy)benzoic acid, involves the formation of an ether linkage and the presence of a carboxylic acid group on an aromatic ring. Various synthetic strategies can be employed to achieve this, each with its own advantages and specific applications. These methods often involve either the introduction of the ether side chain onto a pre-existing benzoic acid derivative or the formation of the carboxylic acid group on a molecule already containing the aryl ether moiety.

Nucleophilic Aromatic Substitution Routes for Ethoxyethoxy Group Introduction

Nucleophilic aromatic substitution (SNAr) is a primary method for forming aryl ethers. This reaction is particularly effective when the aromatic ring is "activated" by the presence of electron-withdrawing groups positioned ortho or para to a suitable leaving group, such as a halogen. masterorganicchemistry.comlibretexts.org In this context, the synthesis of this compound would typically involve the reaction of a 3-halobenzoic acid ester with 2-ethoxyethanol (B86334) in the presence of a base. The electron-withdrawing carboxylate group (or its ester form) facilitates the nucleophilic attack by the alkoxide of 2-ethoxyethanol. masterorganicchemistry.com

The general mechanism involves the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups helps to delocalize the negative charge, stabilizing this intermediate. libretexts.orgjuniperpublishers.com Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org The reactivity of the leaving group generally follows the trend F > Cl > Br > I in SNAr reactions. masterorganicchemistry.com

Table 1: Comparison of Leaving Groups in Nucleophilic Aromatic Substitution

| Leaving Group | Reactivity |

| Fluorine (F) | Highest |

| Chlorine (Cl) | High |

| Bromine (Br) | Moderate |

| Iodine (I) | Lowest |

Microwave irradiation has been shown to significantly accelerate SNAr reactions, often leading to higher yields in shorter reaction times compared to conventional heating methods. cem.com For instance, the substitution of a chlorine atom with an ethoxy group can be achieved quantitatively in just a few minutes under microwave conditions. cem.com

Ester Hydrolysis and Carboxylic Acid Formation from Precursors

In many synthetic routes, the carboxylic acid functionality is generated in the final step from a more stable or less reactive precursor, such as an ester. nih.gov This strategy is common in the synthesis of this compound, where the corresponding ethyl or methyl ester is first synthesized and then hydrolyzed. nih.govuc.pt

Ester hydrolysis can be carried out under either acidic or basic conditions. libretexts.orgnumberanalytics.comchemguide.co.uk

Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. chemguide.co.uk To drive the equilibrium towards the formation of the carboxylic acid, a large excess of water is typically used. libretexts.orgchemguide.co.uk The mechanism involves protonation of the ester carbonyl, followed by nucleophilic attack by water. numberanalytics.com

Base-promoted hydrolysis (saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide (B78521). libretexts.orgchemguide.co.uk The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the free carboxylic acid. chemguide.co.uk This method is often preferred due to its irreversibility and the ease of separating the products. chemguide.co.uk

For example, 3,4-bis-(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy)benzoic acid ethyl ester has been successfully hydrolyzed to the corresponding carboxylic acid using a solution of sodium hydroxide in ethanol, followed by acidification. uc.pt

Ortho-Lithiation Strategies and their Application in Substituted Benzoic Acid Synthesis

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings. rsc.orgresearchgate.net This method utilizes a directing group to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position, creating a lithiated intermediate that can then react with an electrophile. rsc.orgresearchgate.net The carboxylic acid group itself can act as a directing group, allowing for the synthesis of ortho-substituted benzoic acids from benzoic acid. rsc.orgresearchgate.netacs.org

While direct application to this compound synthesis is less common, the principles of ortho-lithiation are crucial in the broader context of substituted benzoic acid synthesis. unblog.fr The competition between different directing groups on the aromatic ring determines the site of lithiation. rsc.orgresearchgate.net For instance, in meta-substituted benzoic acids, the directing effects of a halogen and the carboxylic acid group can be complementary. rsc.orgresearchgate.net

This strategy provides a route to polysubstituted benzoic acids that may be difficult to access through other methods. rsc.orgresearchgate.net

Catalytic Methods in the Formation of Ether Linkages

Transition metal-catalyzed cross-coupling reactions have become indispensable for the formation of C-O bonds in aryl ethers. beilstein-journals.orggoogle.com The Ullmann condensation, traditionally a copper-catalyzed reaction, is a classic example. beilstein-journals.org Modern variations of these reactions often employ palladium or copper catalysts with various ligands to facilitate the coupling of aryl halides or triflates with alcohols under milder conditions. beilstein-journals.orggoogle.com

The general catalytic cycle for a palladium-catalyzed etherification is thought to involve:

Oxidative addition of the aryl halide to the low-valent metal center.

Formation of a metal-alkoxide complex.

Reductive elimination to form the aryl ether and regenerate the catalyst. google.com

A "green" version of the Williamson ether synthesis has been developed, which operates at high temperatures (above 300 °C) and uses weak alkylating agents like alcohols or esters in the presence of catalytic amounts of an alkali metal benzoate. acs.orgresearchgate.net This catalytic Williamson ether synthesis (CWES) is particularly suitable for the industrial production of alkyl aryl ethers. acs.orgresearchgate.net

Detailed Reaction Mechanisms in the Formation of this compound

Mechanistic Insights into Etherification Reactions

The formation of the ether linkage in this compound is a critical step in its synthesis. The most common method for this is a variation of the Williamson ether synthesis, which generally proceeds via an SN2 mechanism. numberanalytics.com In this reaction, an alkoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide and forming the ether. numberanalytics.com

In the context of synthesizing this compound, a common route involves the reaction of a 3-hydroxybenzoate with an ethoxyethyl halide. The phenoxide, generated by deprotonating the hydroxyl group with a base, acts as the nucleophile.

Key steps in the Williamson ether synthesis mechanism:

Deprotonation: A base removes the acidic proton from the phenol (B47542) (or alcohol) to form a more nucleophilic alkoxide/phenoxide ion.

Nucleophilic Attack: The alkoxide/phenoxide ion attacks the electrophilic carbon of the alkyl halide in an SN2 fashion.

Product Formation: A new C-O bond is formed, creating the ether, and the halide is expelled as a leaving group.

The reaction is typically carried out in a polar aprotic solvent, such as DMF or DMSO, which can solvate the cation but not the nucleophile, thus enhancing the nucleophile's reactivity. numberanalytics.com

Acid-catalyzed etherification is another, though less common for this specific synthesis, method for forming ethers. numberanalytics.com This involves the protonation of an alcohol to make a better leaving group (water), followed by nucleophilic attack by another alcohol molecule. numberanalytics.com

Carboxylation Reaction Mechanisms

The introduction of a carboxyl group onto an aromatic ring is a critical step in the synthesis of benzoic acids. For this compound, two primary carboxylation mechanisms are theoretically applicable: the carboxylation of an organometallic intermediate and the direct carboxylation of a phenolic precursor.

Carboxylation of a Grignard Reagent: This widely used method involves the reaction of an organometallic compound, specifically a Grignard reagent, with carbon dioxide. numberanalytics.comjove.com The synthesis would begin with a precursor like 3-(2-ethoxyethoxy)bromobenzene. This aryl halide is reacted with magnesium metal in an ether solvent to form the corresponding aryl Grignard reagent. numberanalytics.com The mechanism proceeds via a nucleophilic attack from the highly polarized carbon-magnesium bond of the Grignard reagent onto the electrophilic carbon atom of carbon dioxide. jove.comntu.edu.sgntu.edu.sg This step forms a magnesium carboxylate salt. Subsequent protonation of this intermediate with a strong aqueous acid yields the final this compound. ntu.edu.sglibretexts.org A primary limitation of this method is the incompatibility of Grignard reagents with acidic protons, such as those from hydroxyl or amine groups. ntu.edu.sglibretexts.org

Kolbe-Schmitt Reaction: An alternative pathway is the Kolbe-Schmitt reaction, which involves the direct carboxylation of a phenoxide. byjus.comwikipedia.org In this scenario, the starting material would be 3-(2-ethoxyethoxy)phenol. This phenol is first treated with a strong base, such as sodium hydroxide, to form the more nucleophilic sodium phenoxide. byjus.compearson.com The phenoxide then undergoes an electrophilic aromatic substitution with carbon dioxide, which acts as a weak electrophile. pearson.com The reaction is typically conducted under high pressure and elevated temperature (e.g., 100 atm, 125 °C). wikipedia.org The mechanism involves the nucleophilic attack from the phenoxide ring onto the carbon dioxide, followed by tautomerization to restore aromaticity. An acidic workup then protonates the resulting carboxylate salt to give the final hydroxy acid product. jk-sci.com The regioselectivity (ortho vs. para substitution) can be influenced by factors like the choice of counterion and reaction temperature. wikipedia.orgjk-sci.com

Advanced Synthetic Techniques and Green Chemistry Principles

Modern synthetic chemistry emphasizes the use of advanced techniques that improve efficiency, reduce waste, and enhance safety, in line with the principles of green chemistry.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. ajrconline.org Microwave energy directly heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature changes. ajrconline.org

For the synthesis of this compound, a key step is the Williamson ether synthesis to attach the ethoxyethoxy side chain to a 3-hydroxybenzoate precursor. Microwave irradiation can significantly accelerate this nucleophilic substitution reaction. mdpi.comacs.org Studies on related p-alkoxybenzoic acids have shown that microwave-assisted synthesis using a phase-transfer catalyst can produce high yields in minutes, compared to hours with conventional heating. mdpi.comacs.org This efficiency minimizes energy consumption and reduces the potential for side-product formation. ajrconline.org

Flow Chemistry Approaches

Flow chemistry, where reactions are performed in a continuously flowing stream within a reactor, offers significant advantages in terms of safety, scalability, and control over reaction parameters. beilstein-journals.org The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer and precise temperature control, which is particularly beneficial for highly exothermic or fast reactions. rsc.org

This technology could be applied to the synthesis of this compound in several ways. For the Williamson ether synthesis step, a flow reactor could enable rapid and safe heating, improving yield and throughput. researchgate.net If a Grignard-based carboxylation route is used, flow chemistry provides a safer way to handle these highly reactive organometallic intermediates by generating and consuming them in situ, minimizing the risks associated with their accumulation in batch reactors. beilstein-journals.org Recent developments have also shown that electrochemical aryl etherification can be successfully automated in flow systems, offering a robust platform for library synthesis. chemrxiv.org

Solvent-Free and Supported Reagent Methodologies

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free reactions reduce environmental impact, cost, and safety hazards. The Williamson ether synthesis step is particularly amenable to solvent-free conditions. tandfonline.comtandfonline.com

Research has demonstrated that the etherification of phenols can be performed efficiently by simply mixing the phenol, an alkylating agent, and a solid base like potassium carbonate (K₂CO₃) and heating the mixture. tandfonline.comresearchgate.net This method often proceeds rapidly and gives the desired ether in high purity without the need for a solvent. tandfonline.com For the synthesis of a precursor to this compound, one could envision grinding methyl 3-hydroxybenzoate with 2-chloroethoxyethane and powdered K₂CO₃, followed by gentle heating. orgchemres.org This approach is simple, environmentally friendly, and highly efficient. researchgate.net

Derivatization and Functionalization of this compound

The chemical structure of this compound, featuring a carboxylic acid group, an aromatic ring, and an ether linkage, offers multiple sites for derivatization and functionalization.

The most common reactions involve the carboxylic acid moiety. It can be readily converted into a variety of functional groups:

Amides: The carboxylic acid can be coupled with primary or secondary amines to form amides. This is typically achieved using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activator such as hydroxybenzotriazole (B1436442) (HOBt).

Esters: Esterification can be performed by reacting the acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive acyl chloride. Fully substituted hydroxypropyl cellulose (B213188) has been derivatized with various alkoxybenzoic acids to study the resulting liquid crystalline properties. cellulosechemtechnol.roresearchgate.net

Acyl Halides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride, which is a key intermediate for the synthesis of esters and amides.

Alcohols: The carboxylic acid group can be reduced to a primary alcohol (benzyl alcohol derivative) using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

The aromatic ring can also be functionalized through electrophilic aromatic substitution. The existing substituents—the meta-directing carboxylic acid and the ortho, para-directing alkoxy group—will influence the position of any new substituent. The activating effect of the ether group typically dominates, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6).

The table below summarizes potential derivatization reactions.

| Reaction Type | Reagents | Functional Group Formed |

| Amide Formation | Amine (R-NH₂), EDCI, HOBt | Amide (-CONHR) |

| Esterification | Alcohol (R-OH), Acid catalyst | Ester (-COOR) |

| Acyl Halide Formation | Thionyl chloride (SOCl₂) | Acyl Chloride (-COCl) |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

| Electrophilic Halogenation | Br₂, FeBr₃ | Bromo-substituted ring |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted ring |

Esterification Reactions for Material Science Applications

The carboxylic acid moiety of this compound is readily converted to an ester through various established methods, including the Fischer-Speier esterification. This reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. usm.my The equilibrium nature of Fischer esterification often requires the use of excess alcohol or the removal of water to drive the reaction to completion. usm.my

For applications in material science, esterification is a key step in the synthesis of polymers and other advanced materials. For instance, benzoic acid derivatives can be esterified with polyhydric alcohols (alcohols with multiple hydroxyl groups) to form polyesters. google.com The reaction conditions, such as temperature and catalyst type, are crucial for achieving high conversion rates. Metal-containing catalysts, including titanium and tin compounds, are often employed in these industrial-scale esterification processes. google.com The process may involve a step-wise increase in temperature, sometimes up to 250°C, to ensure the reaction is completed. google.com

Modern techniques, such as microwave-assisted synthesis, have been shown to accelerate esterification reactions. usm.my Studies on substituted benzoic acids have demonstrated that using a sealed-vessel microwave reactor can significantly reduce reaction times compared to conventional refluxing, with optimal yields achieved at temperatures around 130-150°C. usm.my Another powerful method for esterification, particularly for sensitive substrates, involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). jocpr.com This method proceeds under mild conditions and is effective for creating ester bonds between carboxylic acids and alcohols. jocpr.com

Table 1: Comparison of Esterification Methods for Benzoic Acid Derivatives

| Method | Typical Reagents & Conditions | Advantages | Common Applications |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol, H₂SO₄ (cat.), Reflux | Simple, inexpensive reagents | Bulk chemical synthesis |

| Microwave-Assisted | Alcohol, H₂SO₄ (cat.), Sealed-vessel, 130-150°C | Rapid reaction times, high yields usm.my | Laboratory-scale synthesis, process optimization |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP, Anhydrous solvent, 0°C to RT | Mild conditions, high efficiency for complex molecules jocpr.com | Synthesis of natural products, modified polymers |

| Metal-Catalyzed | Polyhydric alcohols, Titanium or Tin catalysts, High temp. (up to 250°C) google.com | High conversion for polyester (B1180765) synthesis google.com | Industrial polymer production |

Amidation Reactions and Peptide Conjugation

The formation of an amide bond by reacting the carboxylic acid group of this compound with a primary or secondary amine is a fundamental transformation for creating molecules with applications in medicinal chemistry and life sciences. These reactions typically require the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

A widely used strategy involves peptide coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC), often used in conjunction with an additive like hydroxybenzotriazole (HOBt), are highly effective for forming amide bonds under mild conditions. smolecule.comresearchgate.net For example, 2-(2-ethoxyethoxy)benzoic acid can be coupled with an amine using EDCI and HOBt in a solvent like dichloromethane (B109758) (DCM). smolecule.com This methodology is central to peptide synthesis, where preventing racemization and protecting sensitive functional groups are critical. ucl.ac.uk

Alternative methods for amidation have been developed to address the need for more environmentally benign and efficient processes. These include the use of borane-based reagents like tris(2,2,2-trifluoroethoxy)borane (B(OCH₂CF₃)₃) which can directly mediate the amidation of carboxylic acids and even unprotected amino acids. ucl.ac.uk Another approach utilizes a system of 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (B44618) (PPh₃) under mechanochemical (grinding) conditions, offering a solvent-free route to amides. rsc.org Triphenylphosphine itself, in combination with reagents like carbon tetrabromide or hexachloroacetone, can also activate carboxylic acids for amidation. highfine.com

These amidation strategies allow for the conjugation of this compound to peptides or other biomolecules. The ethoxyethoxy side chain can impart desirable properties, such as increased solubility or altered pharmacokinetic profiles, to the resulting conjugate.

Table 2: Selected Amidation Reagents for Carboxylic Acids

| Reagent System | Reaction Conditions | Key Features |

|---|---|---|

| EDCI / HOBt | Dichloromethane (DCM), Room Temperature | Widely used in peptide synthesis, good yields, mild conditions. smolecule.com |

| B(OCH₂CF₃)₃ | CPME solvent, 80-125°C | Effective for direct amidation of unprotected amino acids. ucl.ac.uk |

| TCT / PPh₃ | Solvent-drop grinding, K₂CO₃ | Eco-friendly mechanochemical method, avoids bulk solvents. rsc.org |

| PPh₃ / CBr₄ | Triethylamine, Room Temperature | Rapid reaction, driven by the formation of stable triphenoxyphosphine oxide. highfine.com |

Modification of the Ethoxyethoxy Side Chain

While reactions of the carboxylic acid are more common, the ethoxyethoxy side chain of this compound also presents opportunities for chemical modification. The ether linkages within the side chain are generally stable, but the terminal ethyl group or the entire chain can be altered through specific synthetic routes.

One potential modification involves cleavage of the ether bond, although this typically requires harsh conditions, such as strong acids (e.g., HBr or HI). A more synthetically useful approach is to build the side chain from a precursor, allowing for variations in its structure. For instance, O-alkylation of a suitably protected 3-hydroxybenzoic acid derivative is a standard method to introduce the ethoxyethoxy group or its analogs. nih.gov By using different alkylating agents, such as 1-bromo-2-fluoroethane (B107303) or 2-(2-(2-chloroethoxy)ethoxy)ethanol, side chains with different lengths or terminal functional groups (e.g., fluorine) can be synthesized. nih.gov This strategy is valuable for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Furthermore, if the synthesis starts from a precursor containing a reactive group on the side chain, such as an azide (B81097), this group can be further transformed. For example, an azide can be reduced to an amine, which can then participate in subsequent conjugation reactions.

Electrophilic Aromatic Substitution Patterns on the Benzoic Acid Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of new functional groups onto the aromatic core. uoanbar.edu.iq The position of the incoming electrophile is directed by the two existing substituents: the carboxylic acid (-COOH) group and the ethoxyethoxy (-OCH₂CH₂OCH₂CH₃) group. total-synthesis.com

Directing Effects :

The carboxylic acid group is an electron-withdrawing group and a meta-director. It deactivates the ring towards electrophilic attack, particularly at the ortho and para positions. uoanbar.edu.iq

The ethoxyethoxy group, being an ether, is an electron-donating group due to the lone pairs on the oxygen atom adjacent to the ring. It is a strong activator and directs incoming electrophiles to the ortho and para positions relative to itself. vulcanchem.com

Predicted Substitution Pattern : In this compound, the positions on the ring are influenced by both groups.

The -COOH group at position 1 directs incoming electrophiles to position 5.

The -OCH₂CH₂OCH₂CH₃ group at position 3 directs incoming electrophiles to positions 2, 4, and 6.

The activating, ortho,para-directing effect of the ether group is significantly stronger than the deactivating, meta-directing effect of the carboxylic acid. Therefore, substitution is most likely to occur at the positions most activated by the ethoxyethoxy group, which are positions 2, 4, and 6. Position 5 is deactivated by the ether group (meta to it) and only weakly favored by the carboxyl group. Among the activated positions (2, 4, and 6), steric hindrance from the adjacent substituents will play a role. Attack at position 4 is generally most favored, being para to the activating ether group and less sterically hindered than positions 2 and 6, which are ortho to the ether and also adjacent to the carboxyl group or another proton, respectively.

Common electrophilic aromatic substitution reactions include:

Nitration : Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group. total-synthesis.com

Halogenation : Using bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst like FeBr₃ or AlCl₃ introduces a halogen atom. uoanbar.edu.iq

Sulfonation : Using fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (-SO₃H) group. uoanbar.edu.iq

Friedel-Crafts Acylation/Alkylation : Using an acyl chloride or alkyl halide with a Lewis acid catalyst introduces an acyl or alkyl group, although these reactions can be complicated by the presence of the deactivating carboxyl group. total-synthesis.com

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COOH | 1 | Electron-withdrawing, Deactivating | Meta (Position 5) |

| -O-R (Ether) | 3 | Electron-donating, Activating | Ortho, Para (Positions 2, 4, 6) |

Structure Activity Relationship Sar Studies and Mechanistic Investigations

Conformational Analysis and Molecular Dynamics of 3-(2-Ethoxyethoxy)benzoic Acid

The conformational landscape of this compound is defined by the flexibility of the ethoxyethoxy side chain and the rotational freedom of the carboxylic acid group relative to the benzene (B151609) ring. The presence of multiple single bonds in the ether linkage (C-O-C-C-O-C) allows for a high degree of conformational flexibility. This flexibility can be critical for its interaction with biological targets, as it may allow the molecule to adopt an optimal geometry for binding. cymitquimica.com

Conformational polymorphism, the existence of multiple crystal structures arising from different molecular conformations, is a known phenomenon in benzoic acid derivatives. nih.gov For this compound, different torsional arrangements of the azidomethyl group can lead to distinct crystalline forms. nih.gov Computational analysis can predict the energy barriers between these conformations, highlighting that they represent true local energy minima rather than simple adjustments of a single conformer. nih.gov The interplay between the flexible side chain and the relatively rigid phenyl-carboxylic acid core is a key determinant of its solid-state packing and, consequently, its physicochemical properties.

Influence of the Ethoxyethoxy Moiety on Molecular Interactions

The ethoxyethoxy moiety at the meta-position of the benzoic acid core is a critical determinant of the molecule's physicochemical profile and its potential for molecular interactions. This substituent imparts several key characteristics:

Lipophilicity and Solubility : The ethoxyethoxy group increases the lipophilic character of the molecule compared to a simple hydroxyl or methoxy (B1213986) substituent, which can enhance permeability through biological membranes. vulcanchem.com At the same time, the ether oxygen atoms can act as hydrogen bond acceptors, preserving a degree of water solubility. vulcanchem.comvulcanchem.com This balance is crucial for the pharmacokinetic properties of potential drug candidates.

Hydrogen Bonding : The ether oxygens in the ethoxyethoxy chain provide additional hydrogen bond acceptor sites. vulcanchem.com This is in addition to the hydrogen bond donor (hydroxyl proton) and acceptor (carbonyl oxygen) capabilities of the carboxylic acid group. This enhanced capacity for hydrogen bonding can lead to more specific and stable interactions with biological receptors or influence crystal packing. vulcanchem.com

Flexibility and Binding Entropy : The conformational flexibility of the ethoxyethoxy chain can be advantageous in binding to biological targets. The chain's ability to adapt its conformation to fit into a binding pocket can contribute favorably to the entropy of binding, although it may also reduce directional specificity compared to more rigid linkers.

Electronic Effects : The ether linkage is an electron-donating group through resonance (via the oxygen lone pairs) and electron-withdrawing through induction (due to oxygen's electronegativity). This electronic influence can modulate the acidity of the carboxylic acid and the reactivity of the aromatic ring.

In SAR studies, modifying the length of the alkoxy ether chain (e.g., comparing methoxyethoxy to ethoxyethoxy) can systematically probe the effects of lipophilicity and size on activity. vulcanchem.comcymitquimica.com Replacing the ether linkage with other functional groups would further elucidate the role of the hydrogen bond acceptor sites and the chain's flexibility.

Theoretical Frameworks for Predicting Reactivity and Selectivity

Predicting the chemical reactivity and selectivity of this compound can be approached using established theoretical frameworks that consider the electronic effects of its substituents. The reactivity of the aromatic ring in electrophilic substitution reactions, for instance, is governed by the interplay between the electron-withdrawing carboxylic acid group (-COOH) and the electron-donating ethoxyethoxy group (-OCH₂CH₂OCH₂CH₃).

The -COOH group is a meta-directing deactivator, while the alkoxy group is an ortho-, para-directing activator. Theoretical methods based on calculating the relative stabilities of reaction intermediates, such as σ-complexes in electrophilic aromatic substitution, can predict the most likely sites of reaction. acs.org

The acidity of the benzoic acid is also influenced by its substituents. While benzoic acid itself is a model compound for studying these effects, the presence of the ethoxyethoxy group will modulate the pKa value. science.gov Studies on substituted benzoic acids in various solvents, including ionic liquids, show that dissociation constants are significantly affected by the electronic nature of the substituent and the properties of the medium. acs.org Computational models can predict these pKa values with reasonable accuracy.

Furthermore, the mechanism of reactions involving the carboxylic acid group, such as esterification or amide bond formation, can be studied theoretically. For example, the formation of benzoxazoles from benzoic acid and o-aminophenol involves the initial formation of a mixed anhydride (B1165640) intermediate, a process that can be modeled to understand reaction kinetics and pathways. acs.org These frameworks provide a predictive basis for designing synthetic routes and understanding the chemical behavior of this compound.

Computational Chemistry Applications in Understanding Reaction Pathways

Computational chemistry offers powerful tools to investigate the structure, properties, and reactivity of this compound at the atomic level. These methods complement experimental data and provide insights that are often difficult to obtain through laboratory work alone.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying benzoic acid derivatives. nih.govorientjchem.org For this compound, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to:

Optimize Molecular Geometry : Determine the lowest energy conformation, including bond lengths, bond angles, and dihedral angles. jocpr.com These theoretical structures can be compared with experimental data from X-ray crystallography if available. jocpr.com

Calculate Vibrational Frequencies : Predict the infrared (IR) and Raman spectra of the molecule. Comparing these theoretical spectra with experimental ones helps to confirm the molecular structure and assign vibrational modes. nih.gov

Analyze the Electronic Structure : Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. nih.govjocpr.com

Generate Molecular Electrostatic Potential (MEP) Maps : Visualize the charge distribution on the molecule's surface. MEP maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. nih.gov

Perform Natural Bond Orbital (NBO) Analysis : Investigate intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds. nih.govjocpr.com

A hypothetical summary of DFT-calculated parameters for this compound is presented below.

| Parameter | Predicted Value/Description | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability; region localized on the phenyl ring and ether oxygens. |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting ability; region localized on the carboxylic acid and phenyl ring. |

| HOMO-LUMO Gap | ~ 5.3 eV | Relates to the molecule's chemical stability and reactivity. nih.gov |

| Dipole Moment | ~ 3.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| MEP Minimum | Negative potential around the carbonyl and ether oxygens. | Indicates likely sites for electrophilic attack or hydrogen bonding. nih.gov |

| MEP Maximum | Positive potential around the carboxylic acid hydrogen. | Indicates the most acidic proton and a site for nucleophilic attack. |

Note: These values are illustrative and based on typical results for similar substituted benzoic acids.

While DFT is excellent for studying isolated molecules, larger systems, such as the compound in a solvent or bound to a protein, require different approaches.

Molecular Mechanics (MM) : This method uses classical physics to model molecular systems. It is computationally less expensive than QM methods and is suitable for simulating large systems over long timescales, such as in molecular dynamics simulations to explore conformational changes. rsc.org

Quantum Mechanics/Molecular Mechanics (QM/MM) : This hybrid approach combines the accuracy of QM with the speed of MM. In a QM/MM simulation of this compound interacting with a biological target, the compound and the critical amino acid residues in the binding site would be treated with a QM method (like DFT). The rest of the protein and solvent would be treated with an MM force field. This allows for an accurate description of electronic events like bond breaking/forming or charge transfer within the reactive center, while efficiently accounting for the influence of the surrounding environment.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor, such as a protein or enzyme. nih.gov Although specific biological targets for this compound are not established in the provided context, docking studies could be hypothetically performed to screen for potential interactions with known protein families where benzoic acid derivatives have shown activity, such as cyclooxygenases (COX) or soluble epoxide hydrolase. researchgate.net

The process would involve:

Preparation : Obtaining the 3D structures of the ligand (this compound) and the target protein. The ligand's geometry would be optimized using a method like DFT.

Grid Generation : Defining the binding site (active site) on the protein.

Docking Simulation : Using software like Glide or AutoDock to systematically sample different conformations and orientations of the ligand within the binding site. rsc.org

Scoring and Analysis : Ranking the resulting poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-scoring poses are then analyzed to identify key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net

A hypothetical docking study of this compound with a theoretical kinase target might yield the following interactions:

| Interacting Residue (Target) | Atom/Group on Ligand | Interaction Type |

| Asp145 (backbone NH) | Carboxylate Oxygen | Hydrogen Bond |

| Lys63 (side chain NH₃⁺) | Carboxylate Oxygen | Salt Bridge/H-Bond |

| Phe144 (side chain) | Phenyl Ring | π-π Stacking |

| Leu35 (side chain) | Ethoxyethyl Chain | Hydrophobic Interaction |

| Gln85 (side chain amide) | Ether Oxygen | Hydrogen Bond |

Note: This table is a hypothetical representation of plausible interactions based on the compound's structure and general principles of ligand-protein binding.

Such studies are invaluable in SAR for generating hypotheses about the binding mode of a compound series and guiding the design of new derivatives with improved potency and selectivity. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 3-(2-Ethoxyethoxy)benzoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For benzoic acid and its derivatives, the protons on the benzene (B151609) ring typically appear in the aromatic region of the spectrum. docbrown.info The chemical shifts and splitting patterns of these protons are influenced by the position and nature of the substituents. docbrown.info Specifically, for a monosubstituted benzene ring like in benzoic acid, four distinct chemical environments for the hydrogen atoms can be observed in high-resolution spectra. docbrown.info Solvents such as deuterated chloroform (B151607) (CDCl₃) are commonly used for NMR analysis to avoid interference from solvent protons. docbrown.info

¹³C NMR Spectroscopy offers insights into the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. In the case of benzoic acid derivatives, there are typically five different chemical environments for the carbon atoms: four for the benzene ring and one for the carboxyl group. docbrown.info The presence of electronegative oxygen atoms in the carboxyl group causes a significant downfield shift for its carbon atom compared to the aromatic carbons. docbrown.info Due to the symmetry in monosubstituted benzene rings, certain carbon atoms (C2 and C6, and C3 and C5) are chemically equivalent. docbrown.info

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structural assignment. Lanthanide shift reagents can also be utilized to resolve overlapping signals in the NMR spectrum by inducing chemical shifts through complexation with basic sites in the molecule. bhu.ac.in

A representative, though not specific to this compound, dataset for a related benzoic acid derivative is presented below to illustrate the type of data obtained from NMR spectroscopy.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Benzoic Acid Derivative

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl H | ~12-13 | - |

| Aromatic H | ~7.5-8.2 | ~128-134 |

| Carboxyl C | - | ~170-172 |

| Aromatic C (substituted) | - | ~130-133 |

| Aromatic C (ortho) | ~8.1 | ~130 |

| Aromatic C (meta) | ~7.5 | ~128 |

| Aromatic C (para) | ~7.6 | ~133 |

Note: This table is illustrative and does not represent the actual data for this compound. Actual chemical shifts will vary based on the specific substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS-ESI, MALDI-ToF)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a soft ionization technique that is particularly useful for polar molecules like carboxylic acids. theseus.fi In ESI, the sample is ionized by creating a fine spray of charged droplets, allowing for the gentle transfer of ions into the mass spectrometer. theseus.fi This method can be used to accurately determine the mass of the parent ion, which for this compound would be its molecular weight plus or minus a proton. For instance, in negative ion mode, the [M-H]⁻ ion would be observed. nih.gov HRMS provides highly accurate mass measurements, which can be used to confirm the elemental formula of the compound. rsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) is another soft ionization technique often used for larger or less volatile molecules, though it can also be applied to smaller organic compounds. theseus.fi

Fragmentation Analysis in MS/MS experiments provides valuable structural information. The parent ion is selected and fragmented, and the resulting fragment ions are analyzed. For benzoic acid derivatives, common fragmentation pathways include the loss of the carboxyl group. koreascience.kr For this compound, fragmentation of the ethoxyethoxy side chain would also be expected.

Table 2: Illustrative Mass Spectrometry Data for a Related Ethoxybenzoic Acid

| Ion | m/z (mass-to-charge ratio) | Technique |

|---|---|---|

| [M-H]⁻ | 165 | LC-ESI-QQ |

| Fragment 1 | 121 | LC-ESI-QQ |

| Fragment 2 | 93 | LC-ESI-QQ |

Note: This data is for 3-Ethoxybenzoic acid and serves as an example. nih.gov The m/z values for this compound would be different.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, LC-MS/MS, GC-MS)

Chromatography is an essential technique for separating mixtures and assessing the purity of compounds. whitepressacademics.com It works by distributing the components of a mixture between a stationary phase and a mobile phase. whitepressacademics.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like this compound. solubilityofthings.com In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the analytes between the two phases. whitepressacademics.com HPLC can be used to determine the purity of a sample by quantifying the area of the main peak relative to any impurity peaks. scispace.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. theseus.fi This technique is highly effective for the quantitative analysis of compounds in complex matrices. mdpi.comnih.gov The use of multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. For less volatile compounds like benzoic acids, derivatization may be necessary to increase their volatility. theseus.fi GC-MS is a powerful tool for identifying and quantifying impurities in a sample. nih.govgcms.cz

Table 3: Illustrative Chromatographic Conditions for Analysis of Carboxylic Acids

| Parameter | HPLC | LC-MS/MS | GC-MS |

|---|---|---|---|

| Column | C18 | C18 | DB-5 |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with buffer | Acetonitrile/Water with formic acid | Helium |

| Detector | UV | Mass Spectrometer | Mass Spectrometer |

| Flow Rate/Temp Program | 1.0 mL/min | 0.4 mL/min | Temperature gradient |

Note: This table provides general conditions. Specific parameters would need to be optimized for this compound.

To ensure the reliability and accuracy of analytical data, chromatographic methods must be rigorously validated. researchgate.net Method validation involves assessing several parameters as defined by guidelines such as those from the International Conference on Harmonisation (ICH). researchgate.net

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies in spiked samples. theseus.fi

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). theseus.fi

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Quality control (QC) in analytical research involves the routine use of validated methods and the analysis of QC samples to ensure the continued performance of the analytical system. solubilityofthings.comnih.gov This includes running calibration standards and QC samples at different concentrations with each batch of unknown samples. protocols.io

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The IR spectrum of this compound would show characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching), the ether linkages (C-O stretching), and the aromatic ring (C-H and C=C stretching). For benzoic acid derivatives, the C=O stretching of the aryl carboxylic acid typically appears in the region of 1715-1680 cm⁻¹. wallonie.be

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. wallonie.be It provides information about the vibrational modes of a molecule and is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of a benzoic acid derivative would show strong bands for the aromatic ring vibrations. ias.ac.in For hydroxybenzoic acids, intense spectral bands are observed below 200 cm⁻¹ due to skeletal vibrations and between 1715 and 1590 cm⁻¹ corresponding to C=O and C=C stretching vibrations. wallonie.be

Table 4: Characteristic Vibrational Frequencies for a Benzoic Acid Derivative

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) | - |

| C=O (Carboxylic Acid) | 1680-1720 | 1600-1700 |

| C-O (Ether) | 1050-1250 | - |

| C=C (Aromatic) | 1450-1600 | 1590-1625 |

| C-H (Aromatic) | 3000-3100 | 3000-3100 |

Note: These are general ranges and the exact frequencies for this compound may vary.

Advanced X-ray Diffraction (XRD) for Crystalline Structure Determination

The crystal structure of benzoic acid itself has been extensively studied and is known to form centrosymmetric dimers through hydrogen bonding between the carboxyl groups. It is likely that this compound also forms similar dimeric structures in the solid state, stabilized by hydrogen bonds. researchgate.net The analysis of the crystal structure can reveal details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the packing of the molecules in the crystal lattice. nih.gov

X-ray powder diffraction (XRPD) is a related technique used to analyze polycrystalline materials. It provides a characteristic "fingerprint" of a crystalline compound and can be used for phase identification and purity analysis. units.it

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzoic acid |

Applications and Emerging Research Areas

Integration in Polymer Science and Material Engineering

The ability of 3-(2-Ethoxyethoxy)benzoic acid and its derivatives to be incorporated into polymer backbones or as pendant groups allows for the creation of materials with tailored properties. The ethoxyethoxy chain, in particular, can impart flexibility, hydrophilicity, and influence the self-assembly characteristics of the resulting macromolecules.

Derivatives of benzoic acid containing ethylene (B1197577) oxide units, such as this compound, serve as valuable monomers in the synthesis of advanced polymers like aromatic polyamides. csic.esuc.pt These monomers can be converted into highly reactive forms, such as diacids, which are then polymerized with diamines. uc.pt

In one exemplary approach, a related monomer, 5-[3,4-bis-(2-ethoxyethoxy)benzoylamino]isophthalic acid, is synthesized and subsequently used in polymerization reactions. uc.pt The process typically involves dissolving the diacid and a diamine monomer in a solvent like N-Methyl-2-pyrrolidone (NMP) with lithium chloride, followed by heating under a nitrogen atmosphere to yield the final polymer. uc.pt The resulting polyamides incorporate the flexible ethoxyethoxy side chains, which can modify the polymer's solubility, thermal properties, and processability. The yields for such polymerization reactions are often quantitative. csic.esuc.pt The general strategy allows for the creation of a library of polymers with varied properties based on the specific monomers used. illinois.edu

Table 1: Polymer Synthesis Utilizing Ethoxyethoxy-Substituted Benzoic Acid Derivatives

| Polymer Type | Monomer Example | Synthesis Method | Key Feature | Reference |

|---|---|---|---|---|

| Aromatic Polyamide | 5-[3,4-bis-(2-ethoxyethoxy)benzoylamino]isophthalic acid | Solution Polycondensation | Introduction of flexible, hydrophilic side chains | uc.pt |

Benzoic acid derivatives with multiple oligo(ethylene glycol) chains are instrumental in the construction of complex, highly branched macromolecules like dendrimers. buenoscience.orgresearchgate.net These molecules can form the core or the peripheral units of dendrimers, influencing their final architecture and properties.

For instance, a derivative, 3,4,5-tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzoic acid, has been used to create photocleavable amphiphilic Janus dendrimers. buenoscience.org In this architecture, the hydrophilic benzoic acid derivative forms one part of the Janus structure, while hydrophobic alkyl chains form the other. buenoscience.org These complex molecules can self-assemble in solution to form vesicular structures known as dendrimersomes. buenoscience.org The ethylene glycol chains enhance water solubility and play a crucial role in the self-assembly process, leading to morphologies such as globular and tubular vesicles. buenoscience.org The use of such building blocks allows for precise control over the macromolecular structure, which is essential for applications in areas like encapsulation and triggered release systems. illinois.eduresearchgate.net

Table 2: Characteristics of Dendrimers Synthesized with Related Benzoic Acid Derivatives

| Dendrimer Type | Key Building Block | Resulting Morphology | Key Property | Reference |

|---|---|---|---|---|

| Photocleavable Amphiphilic Janus Dendrimers | 3,4,5-tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzoic acid | Unilamellar and tubular dendrimersomes | Stimuli-responsive (UV light), self-assembly | buenoscience.org |

The chemical properties of ethoxy-substituted carboxylic acids make them suitable for modifying the surfaces of inorganic materials, such as metal oxide nanocrystals. nih.gov These molecules can act as ligands, binding to the surface and imparting new functionalities.

In a notable example, a structurally similar compound, 2-[2-(2-methoxyethoxy)ethoxy]acetic acid (MEEAA), was used to functionalize the surface of hafnium oxide (HfO₂) nanocrystals. nih.gov The MEEAA ligands bind to the nanocrystal surface, providing colloidal stability in various solvents. nih.gov The flexible ethoxy chains create a protective shell around the nanocrystal, preventing aggregation. Furthermore, these ligands can be displaced by other molecules with stronger binding affinities, such as phosphonic acids, allowing for controlled surface chemistry. nih.gov This ability to modify and functionalize surfaces is critical for developing advanced materials for use in electronics, catalysis, and biomedical imaging. google.com

Role in Dendrimer and Macromolecular Architecture

Exploration in Pharmaceutical and Biomedical Sciences

The structural motifs present in this compound—a carboxylic acid for linkage and a PEG-like chain for modifying physicochemical properties—are highly relevant in pharmaceutical chemistry, particularly in the design of advanced drug delivery systems and the development of new therapeutic agents.

The prodrug approach involves modifying a pharmacologically active agent to overcome limitations such as poor solubility, instability, or lack of site-specificity. ijpsjournal.commdpi.comnih.gov A common strategy is the esterification of a parent drug containing a hydroxyl or amino group with a carboxylic acid. nih.govresearchgate.net

This compound is well-suited for this role. Its carboxylic acid group can form a cleavable ester or amide bond with a parent drug, rendering it temporarily inactive. nih.gov The ethoxyethoxy side chain, being a short polyethylene (B3416737) glycol (PEG) analogue, can improve the aqueous solubility and pharmacokinetic profile of the conjugated drug. researchgate.net Once administered, endogenous enzymes like esterases can hydrolyze the bond, releasing the active drug at the target site. nih.govresearchgate.net This strategy aims to enhance therapeutic efficacy while minimizing systemic side effects. ijpsjournal.com Bioorthogonal prodrug strategies that use exogenous triggers for activation represent an even more advanced approach for spatiotemporally controlled drug release. nih.gov

The chemical structure of this compound shares features with known therapeutic agents, suggesting its potential as a scaffold for new drug discovery. A prominent example of a structurally related compound with a clear biological function is Benzonatate, a non-narcotic antitussive (cough suppressant). drugbank.comoup.comoup.com

Benzonatate is chemically described as the 4-(butylamino)benzoate ester of a polyethylene glycol monomethyl ether, with the PEG chain typically averaging nine ethoxy units. drugbank.comoup.com Its mechanism of action involves anesthetizing the stretch receptors in the lungs and pleura, which are involved in the cough reflex. oup.comoup.com This local anesthetic effect is attributed to the inhibition of voltage-gated sodium channels. oup.com Benzonatate is rapidly hydrolyzed in the body to 4-(butylamino)benzoic acid (BABA) and the corresponding polyethylene glycol ethers. oup.comoup.com

The structural similarity between Benzonatate and this compound is noteworthy. Both possess a benzoic acid core and an oligo-ether side chain. This suggests that derivatives of this compound could be explored for similar or novel modulatory effects on biological pathways. uef.fi Research into related compounds has also identified that opioid and serotonergic mechanisms are involved in the action of various antitussive agents, indicating a complex interplay of receptor systems in cough modulation. nih.govfrontiersin.org

Table 3: Structural Comparison of Benzonatate and this compound

| Feature | Benzonatate | This compound |

|---|---|---|

| Core Structure | 4-(butylamino)benzoic acid ester | 3-substituted benzoic acid |

| Side Chain | Polyethylene glycol monomethyl ether (avg. 9 units) | 2-Ethoxyethoxy group (2 units) |

| Primary Functional Group | Ester | Carboxylic Acid |

| Known Biological Activity | Antitussive (local anesthetic on stretch receptors) | Investigational scaffold |

Antimicrobial Research and Related Benzoic Acid Derivatives

While specific antimicrobial studies on this compound are not extensively documented in publicly available research, the broader class of benzoic acid derivatives has been the subject of significant investigation for their antimicrobial properties. researchgate.netrasayanjournal.co.in Benzoic acid and its derivatives are known for their ability to inhibit the growth of various microorganisms, including bacteria and fungi. researchgate.netijcrt.org The primary mechanism of action is believed to be the disruption of the microbial cell's internal pH balance. researchgate.netijcrt.org The undissociated, more lipophilic form of the acid can penetrate the cell membrane. Once inside the cytoplasm, it releases a proton, causing internal acidification that interferes with essential metabolic functions. researchgate.net

The effectiveness of benzoic acid derivatives is often pH-dependent, with greater activity observed in more acidic conditions. ijcrt.org Research into various derivatives has shown that the type, number, and position of substituents on the benzoic ring significantly influence the antimicrobial activity. nih.gov For instance, studies on hydroxy and methoxy (B1213986) derivatives of benzoic acid have demonstrated varying levels of efficacy against bacteria like Escherichia coli. nih.gov Some studies have synthesized and tested novel amide derivatives of benzoic acid, though these have shown less improvement in antimicrobial attributes compared to derivatives of other acids like sorbic acid. nih.gov The development of alkoxy benzoic acid analogs with varied chain lengths and branching has been explored to enhance anti-biofilm capabilities, which are crucial in combating infections associated with microbial biofilms. firstignite.com

Role in Environmental Science and Engineering

The environmental behavior of chemical compounds is critical for assessing their potential impact. For this compound, this involves understanding its movement through different environmental compartments, its degradation, and its potential to accumulate in organisms.

Environmental Fate and Transport Studies

The environmental fate and transport of a chemical are governed by its physical and chemical properties. ecfr.gov Key parameters include water solubility, vapor pressure, and the octanol-water partition coefficient (log Kₒw). While comprehensive experimental studies on this compound are limited, its structural properties provide clues to its likely behavior.

The presence of the carboxylic acid group and the ether linkages suggests a degree of water solubility. The octanol-water partition coefficient (log Kₒw) is a crucial indicator of a substance's tendency to partition between organic (fatty tissues) and aqueous phases. umweltbundesamt.de A computed XLogP3 value, a model for log Kₒw, for the related compound 3-(2-ethoxy-2-oxoethoxy)benzoic acid is 1.8, suggesting a relatively low potential for bioaccumulation. nih.gov For benzoic acid itself, it is expected to exist as a negatively charged anion in the environment due to its pKa of 4.19, making it highly mobile in soil but with a limited tendency to volatilize. regulations.gov

Interactive Table: Predicted Physicochemical Properties Relevant to Environmental Fate Note: The data below is for the structurally related compound 3-(2-ethoxy-2-oxoethoxy)benzoic acid, as specific experimental data for this compound is not readily available. These values are computed predictions.

| Property | Value | Interpretation | Source |

| Molecular Formula | C₁₁H₁₂O₅ | - | nih.gov |

| Molecular Weight | 224.21 g/mol | - | nih.gov |

| XLogP3 (log Kₒw) | 1.8 | Low potential for bioaccumulation | nih.gov |

| Topological Polar Surface Area | 72.8 Ų | Influences membrane permeability | nih.gov |

Degradation Pathways in Various Environmental Compartments

The breakdown of this compound in the environment can occur through both abiotic and biotic processes.

Abiotic Degradation: Photocatalytic degradation, often using a catalyst like titanium dioxide (TiO₂), is a common abiotic pathway for the breakdown of benzoic acid and its derivatives. researchgate.netacs.orgdoi.orgscilit.com This process typically involves the generation of highly reactive hydroxyl radicals (•OH) that attack the aromatic ring. researchgate.net The degradation can proceed through hydroxylation of the benzene (B151609) ring, followed by ring-opening to form aliphatic acids, and eventual mineralization to carbon dioxide and water. researchgate.net The presence of substituents on the benzoic acid ring can influence the rate and pathway of degradation. acs.orgnih.gov

Biotic Degradation: Microbial degradation is a key process for the removal of benzoic acid derivatives from the environment. scirp.orgiisc.ac.in Bacteria and fungi have evolved diverse enzymatic pathways to break down these aromatic compounds. nih.govnih.govoup.com For alkoxybenzoic acids, fungi like Polyporus dichrous have been shown to dealkylate and hydroxylate the alkoxy groups. nih.govusda.gov The degradation of the ether linkage in similar compounds, like bis(2-chloroethyl) ether, has been shown to proceed via different mechanisms in different bacteria, including sequential dehalogenation or O-dealkylation. asm.org

Under anaerobic conditions, the degradation of benzoic acid typically involves an initial activation to benzoyl-CoA, followed by reduction of the aromatic ring and subsequent cleavage. nih.gov Benzoyl-CoA is considered a central intermediate in the anaerobic breakdown of many aromatic compounds. nih.gov The ether side chain of this compound would likely be cleaved during these microbial degradation processes.

Bioconcentration and Biomagnification Potential

Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. A key indicator for assessing this potential is the octanol-water partition coefficient (log Kₒw). umweltbundesamt.de

Substances with a high log Kₒw are more lipophilic and tend to accumulate in the fatty tissues of organisms. Regulatory frameworks often use log Kₒw values as a screening criterion for bioaccumulation potential. umweltbundesamt.de As noted previously, the predicted log Kₒw for a structurally similar compound is relatively low (1.8), suggesting a low potential for bioconcentration. nih.gov Benzoic acid itself has a low potential for bioaccumulation, in part due to its rapid biodegradability and metabolism. regulations.govwho.int While specific data for this compound is not available, its structural similarity to compounds with low bioaccumulation potential suggests it is unlikely to significantly bioconcentrate or biomagnify in food webs. regulations.gov

Potential Applications in Chemical Sensing and Supramolecular Chemistry

The unique chemical structure of this compound, featuring a carboxylic acid group and a flexible ether chain, lends itself to potential applications in the fields of chemical sensing and supramolecular chemistry.

The carboxylic acid group is a classic hydrogen-bonding motif. In supramolecular chemistry, such groups are widely used to direct the self-assembly of molecules into larger, ordered structures like liquid crystals or gels. rsc.orgresearchgate.netacs.org Benzoic acid and its derivatives can form predictable hydrogen-bonded dimers or more complex networks with other complementary molecules. rsc.orgacs.org The flexible ethoxyethoxy side chain could influence the packing and resulting properties of these supramolecular assemblies, potentially leading to materials with specific thermal or optical behaviors. researchgate.net For example, perfluoroalkylated benzoic acid derivatives have been synthesized as supramolecular gelators for applications in environmental remediation, such as oil spill treatment and dye removal. nih.gov Similarly, pillar arene mono(oxyalkoxy)benzoic acids have been used to construct mechanically interlocked molecules like rotaxanes. beilstein-journals.org

In the area of chemical sensing, benzoic acid derivatives have been utilized in the development of optical biosensors. For instance, a test strip for detecting benzoic acid has been fabricated based on the inhibition of the enzyme tyrosinase. mdpi.com While no specific sensors for this compound have been reported, its structure suggests it could be a target for molecular recognition by synthetic receptors or a component in the construction of new sensing materials. The inclusion of this and related chemicals in the product lists of companies specializing in advanced chemical sensors further suggests their relevance in this field. acsbadge.com

Future Directions and Interdisciplinary Research Opportunities

Development of Novel Synthetic Pathways with Enhanced Sustainability

The future synthesis of 3-(2-Ethoxyethoxy)benzoic acid and its derivatives will likely be driven by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. alfa-chemistry.com Traditional methods for synthesizing aryl ethers, such as the Williamson ether synthesis, often involve harsh conditions and produce significant salt waste. acs.orgacs.org Future research will focus on developing more sustainable alternatives.

Key areas for development include:

Catalytic Approaches: Research into novel catalytic systems can offer pathways that avoid stoichiometric reagents. This includes using phase-transfer catalysts to enhance reaction rates in aqueous media or developing heterogeneous catalysts that can be easily recovered and recycled. acs.orgresearchgate.net For instance, the catalytic Williamson ether synthesis (CWES) at high temperatures has shown promise for producing alkyl aryl ethers with high selectivity. acs.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields in shorter times with less solvent usage. alfa-chemistry.comchemmethod.com Applying this technology to the etherification of 3-hydroxybenzoic acid or the oxidation of a corresponding aldehyde could significantly improve the synthesis efficiency. chemmethod.com

Green Solvents and Feedstocks: Moving away from traditional volatile organic solvents towards greener alternatives like water, supercritical CO₂, or bio-derived solvents is a critical goal. alfa-chemistry.comacs.org Furthermore, sourcing starting materials from renewable feedstocks, such as lignin-based benzoic acid derivatives, could provide a sustainable route for production. rsc.org

Table 1: Comparison of Potential Synthetic Methodologies

| Method | Advantages | Disadvantages | Potential for Sustainability |

|---|---|---|---|

| Traditional Williamson Ether Synthesis | Well-established, versatile | Requires strong base, produces salt waste, often uses harsh solvents acs.org | Low |

| Phase-Transfer Catalysis | Enables reactions in biphasic systems (e.g., water/organic), milder conditions acs.org | Catalyst may require separation | Medium |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields, reduced solvent use chemmethod.com | Requires specialized equipment, scalability can be a challenge | High |

| Catalytic Williamson Ether Synthesis (CWES) | Avoids stoichiometric base, catalytic process, can use less reactive agents acs.org | Requires high temperatures and pressures | High |

| Biomass-Derived Routes | Utilizes renewable feedstocks, potential for reduced carbon footprint rsc.orgrsc.org | Often requires multi-step conversions, catalyst development is ongoing | Very High |

Exploration of Structure-Property Relationships for Targeted Applications

The bifunctional nature of this compound—possessing both a rigid aromatic acid group and a flexible, hydrophilic ether chain—is central to its potential applications. A systematic exploration of its structure-property relationships is essential for designing molecules for specific functions.

Future research should investigate how modifications to its structure affect key physicochemical properties:

The Benzoic Acid Moiety: The carboxylic acid group provides a site for forming salts, esters, or amides. It also allows the molecule to engage in hydrogen bonding and coordinate with metal ions. The substitution pattern on the aromatic ring influences the compound's acidity (pKa) and electronic properties.

The Ether Chain: The -(OCH₂CH₂)₂- unit imparts flexibility and hydrophilicity. Varying the length of this oligo(ethylene glycol) chain would directly impact water solubility, viscosity, and its ability to chelate metal cations.

Systematic Derivatization: Creating a library of derivatives by modifying either the carboxylic acid group or the terminal ethyl group of the ether chain would allow for a comprehensive understanding of how these changes influence properties like solubility, thermal stability, and self-assembly behavior. For example, similar benzoic acid derivatives with ether linkages have been explored as building blocks for polyamides and other polymers. uc.pt

Table 2: Predicted Effects of Structural Modifications

| Structural Modification | Potential Effect on Properties | Example Application Area |

|---|---|---|

| Increase ether chain length | Increased hydrophilicity, lower melting point, enhanced metal ion coordination | Polymer chemistry, formulation science |

| Esterification of carboxylic acid | Increased lipophilicity, loss of acidic character | Plasticizers, organic synthesis intermediates |

| Amidation of carboxylic acid | Introduction of hydrogen bond donor/acceptor sites | Pharmaceutical scaffolds, supramolecular chemistry |

| Varying ring substitution | Altered pKa, modified electronic properties | Fine chemical synthesis, electronic materials |

Advanced Computational Modeling for Predictive Research

Computational chemistry offers a powerful, resource-efficient approach to predict the properties and behavior of molecules like this compound before committing to laboratory synthesis. shsu.edu By leveraging quantitative structure-activity relationship (QSAR) models and molecular dynamics, researchers can screen virtual libraries of related compounds to identify candidates with desired characteristics.

Future computational studies could focus on:

Predicting Physicochemical Properties: Algorithms can estimate properties such as solubility in various solvents, partition coefficients (LogP), and melting points. researchgate.net For instance, computational tools have been used to predict the solubility of sinapic acid in 2-(2-ethoxyethoxy)ethanol (Carbitol®) and water mixtures. researchgate.net

Conformational Analysis: Modeling the conformational flexibility of the ethoxyethoxy chain is crucial for understanding how the molecule interacts with biological receptors or organizes in condensed phases.

Interaction Modeling: Simulating the docking of this compound and its derivatives with target proteins or enzymes could guide the design of new therapeutic agents.

Formulation Design: Computational approaches are being developed to predict the performance of molecules as components in complex formulations, such as coatings or consumer products, by calculating descriptors that correlate with performance metrics. paint.orggoogle.com

Table 3: Examples of Computable Molecular Descriptors and Their Relevance

| Descriptor Type | Examples | Predicted Property/Application |

|---|---|---|

| Topological Descriptors | Molecular connectivity indices, Wiener index | Boiling point, viscosity, solubility |

| Quantum Chemical Descriptors | Partial atomic charges, HOMO/LUMO energies | Reactivity, electronic properties, interaction potential google.com |

| Geometrical Descriptors | Molecular surface area, volume | Transport properties, receptor binding affinity |

| Hansen Solubility Parameters (HSPs) | Dispersion, polar, and hydrogen bonding parameters | Solubility in solvents and polymers, miscibility shsu.edu |

Integration with Nanotechnology and Advanced Materials

The unique structural features of this compound make it an intriguing candidate for integration into the fields of nanotechnology and advanced materials. Its carboxylic acid group can act as an anchor to bind to metal oxide surfaces, while the ether chain can provide steric stabilization or a functionalizable spacer.

Potential interdisciplinary applications include:

Surface Functionalization of Nanoparticles: The compound could be used as a capping agent or linker to modify the surface of nanoparticles (e.g., gold, iron oxide, titanium dioxide). nano.govnih.gov This could improve their dispersibility in specific solvents or serve as a tether for attaching other molecules, such as drugs or targeting ligands. nih.govnih.gov

Component of Advanced Polymers: As a monomer or an additive, this compound could be incorporated into polymers. The ether segments could enhance flexibility and ion conductivity, suggesting potential use in solid polymer electrolytes. The benzoic acid moiety could be used to create polymers with pH-responsive properties.

Nano-encapsulation: The amphiphilic nature that can be imparted to derivatives of this compound makes it potentially useful in the formulation of nanocarriers like liposomes or micelles for the encapsulation and delivery of active compounds in food or pharmaceutical applications. scientificarchives.comresearchgate.net

Collaborative Research Across Chemistry, Biology, and Engineering Disciplines

The full potential of this compound can best be realized through collaborative efforts that span traditional scientific boundaries. The molecule's structure is a nexus where chemistry, biology, and engineering can converge to create novel solutions.

Opportunities for interdisciplinary research include: